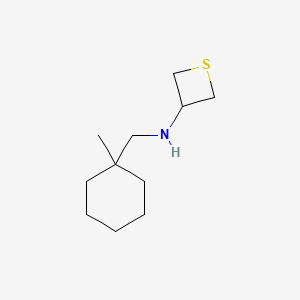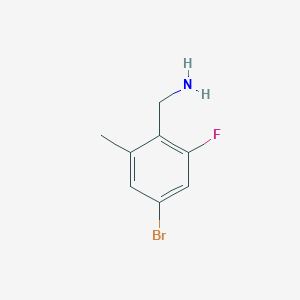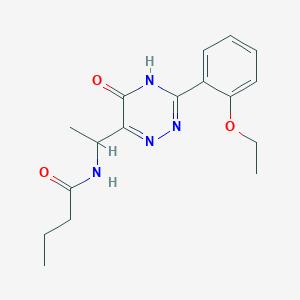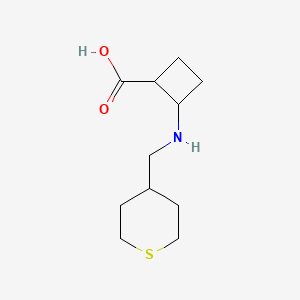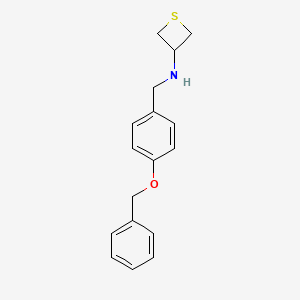
N-(4-(Benzyloxy)benzyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Benzyloxy)benzyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzyloxy)benzyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-mercaptoalkyl halides or sulfonates with benzylamines. This intramolecular substitution reaction typically requires the presence of a base such as sodium hydroxide or potassium carbonate .
This method is particularly useful for synthesizing spirothietanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of photochemical reactors for the [2 + 2] cycloaddition method can also be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Benzyloxy)benzyl)thietan-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-(4-(Benzyloxy)benzyl)thietan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(Benzyloxy)benzyl)thietan-3-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular pathways and targets are still under investigation, but it is believed that the compound disrupts key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Benzyloxy)benzyl)-4-aminoquinolines: These compounds have shown significant antimicrobial activity against Mycobacterium tuberculosis.
Thietanose nucleosides: These are antiviral agents with a similar thietane ring structure.
Spirothietanes: These compounds are used in organic synthesis and have unique structural properties.
Uniqueness
N-(4-(Benzyloxy)benzyl)thietan-3-amine is unique due to its combination of a thietane ring and a benzyloxybenzyl group, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C17H19NOS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C17H19NOS/c1-2-4-15(5-3-1)11-19-17-8-6-14(7-9-17)10-18-16-12-20-13-16/h1-9,16,18H,10-13H2 |
InChI Key |
IGHPTFOERSATLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



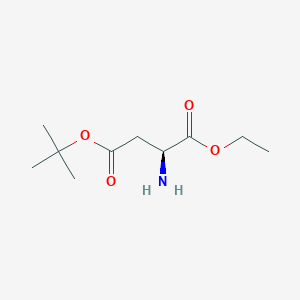
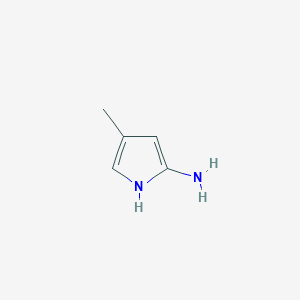
![6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12986977.png)
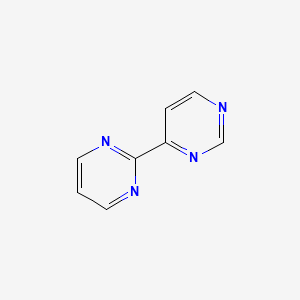
![5-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12986990.png)
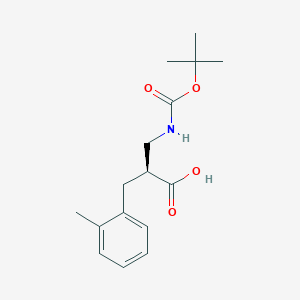
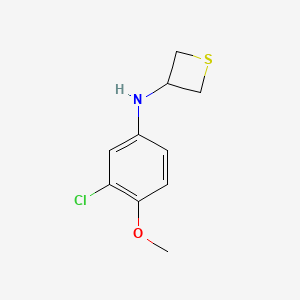
![Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate](/img/structure/B12987007.png)
![tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12987015.png)
